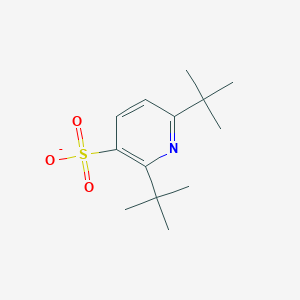![molecular formula C10H7N5 B372676 1-pyridin-2-yltriazolo[4,5-c]pyridine](/img/structure/B372676.png)
1-pyridin-2-yltriazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyridin-2-yltriazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring. The molecular formula of this compound is C8H6N4, and it has a molecular weight of 158.16 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate azide under thermal or microwave conditions. The reaction typically proceeds through a cycloaddition mechanism, forming the triazole ring fused to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-pyridin-2-yltriazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
Applications De Recherche Scientifique
1-pyridin-2-yltriazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yltriazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-1,2,3-Triazolo[4,5-b]pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
1-pyridin-2-yltriazolo[4,5-c]pyridine is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H7N5 |
|---|---|
Poids moléculaire |
197.2g/mol |
Nom IUPAC |
1-pyridin-2-yltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H |
Clé InChI |
QPCYALMMYISOSP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
SMILES canonique |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Piperidin-1-ylmethylene)amino]benzonitrile](/img/structure/B372608.png)




![8,10-dimethylpyrido[1,2-a]quinolinium](/img/structure/B372614.png)


